molecular formula C6H11NOS2 B1675332 L-Sulforaphane CAS No. 142825-10-3

L-Sulforaphane

Cat. No.: B1675332
CAS No.: 142825-10-3
M. Wt: 177.3 g/mol
InChI Key: SUVMJBTUFCVSAD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

L-Sulforaphane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound activates Nrf2, leading to the induction of phase II detoxification enzymes such as heme oxygenase-1 (HO-1), quinone reductase, and glutathione S-transferase . These enzymes enhance the cellular defense mechanisms against oxidative stress and detoxify harmful substances. Additionally, this compound inhibits histone deacetylase (HDAC) enzymes, which play a role in gene expression regulation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and suppresses tumor stem cells . It also affects the cell cycle by arresting it in the G2/M and G1 phases . Furthermore, this compound enhances the cellular antioxidant capacity by upregulating the expression of antioxidant enzymes through the Nrf2 pathway . In immune cells, this compound reduces the production of pro-inflammatory cytokines and promotes the activation of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It binds to and modifies cysteine residues on Keap1, a protein that inhibits Nrf2 under normal conditions . This modification leads to the release and activation of Nrf2, which translocates to the nucleus and binds to antioxidant response elements (ARE) in the DNA, promoting the expression of detoxification and antioxidant genes . This compound also inhibits HDAC enzymes, leading to increased acetylation of histones and changes in gene expression . Additionally, it modulates the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and resistant to oxidation . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to the activation of antioxidant and detoxification pathways, while long-term exposure may result in sustained changes in gene expression and cellular metabolism . In in vitro and in vivo studies, this compound has demonstrated long-term protective effects against oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress, improving lipid profiles, and enhancing insulin sensitivity . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau or diminish at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, where it conjugates with glutathione and is subsequently converted to sulforaphane-cysteine and sulforaphane-N-acetylcysteine . These metabolites are excreted in the urine. This compound also influences metabolic flux by modulating the activity of enzymes involved in lipid and glucose metabolism . For example, it activates AMP-activated protein kinase (AMPK) and inhibits sterol regulatory element-binding protein-1c (SREBP-1c), leading to improved lipid profiles and insulin sensitivity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . For instance, it has been shown to accumulate in the mitochondria, where it exerts its antioxidant effects . Additionally, this compound can be conjugated with glutathione and transported to different cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is known to localize in the cytoplasm, nucleus, and mitochondria . In the cytoplasm, it interacts with Keap1 and activates the Nrf2 pathway . In the nucleus, this compound promotes the expression of antioxidant and detoxification genes by binding to AREs . In the mitochondria, this compound enhances mitochondrial function and reduces oxidative stress . Post-translational modifications, such as acetylation and phosphorylation, may also influence the subcellular localization and activity of this compound .

Chemical Reactions Analysis

Types of Reactions: Sulforaphane undergoes various chemical reactions, including:

    Oxidation: Sulforaphane can be oxidized to form sulforaphane sulfone.

    Reduction: Reduction of sulforaphane can lead to the formation of sulforaphane thiol.

    Substitution: Sulforaphane can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulforaphane sulfone.

    Reduction: Sulforaphane thiol.

    Substitution: Various substituted isothiocyanates.

Comparison with Similar Compounds

Sulforaphane is unique among isothiocyanates due to its potent biological activities. Similar compounds include:

    Phenethyl isothiocyanate: Found in watercress, known for its anticancer properties.

    Allyl isothiocyanate: Found in mustard and horseradish, known for its antimicrobial properties.

    Benzyl isothiocyanate: Found in papaya seeds, known for its anticancer and antimicrobial properties.

Sulforaphane stands out due to its strong ability to induce phase II detoxification enzymes and its broad range of health benefits .

Properties

IUPAC Name

1-isothiocyanato-4-methylsulfinylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVMJBTUFCVSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8036732
Record name Sulforaphane
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Molecular Weight

177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulforaphane
Source Human Metabolome Database (HMDB)
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CAS No.

4478-93-7
Record name Sulforaphane
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Record name Sulforaphane
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Record name sulforaphane
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Record name Sulforaphane
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Record name DL-Sulforaphane
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Record name SULFORAPHANE, (±)-
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Record name Sulforaphane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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